Tetrafluorophthalic anhydride

Perovskite Solar Cells Defect Passivation Fluorinated Carbonyl Additives

TFPA delivers complete aromatic ring fluorination for applications where partially fluorinated analogs fail. Key differentiators: Perovskite solar cell additive achieving 23.21% PCE (1.72% absolute gain vs. 2FPA) with 87% efficiency retention at 1000 h under 50-60% RH; essential non-substitutable precursor for quinolone antibacterials per EP 0 309 789 and EP 0 424 850 patent families; fluorinated monoanhydride monomer for specialty polyimides and coatings with enhanced thermal stability and optical transparency. Supplied at ≥98% purity as a moisture-sensitive powder; store under inert atmosphere at room temperature (<15°C). Ambient shipping.

Molecular Formula C8F4O3
Molecular Weight 220.08 g/mol
CAS No. 652-12-0
Cat. No. B1293522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorophthalic anhydride
CAS652-12-0
Molecular FormulaC8F4O3
Molecular Weight220.08 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O
InChIInChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
InChIKeyBJDDKZDZTHIIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluorophthalic Anhydride Overview


Tetrafluorophthalic anhydride (TFPA; CAS 652-12-0), also designated 3,4,5,6-tetrafluorophthalic anhydride or 4,5,6,7-tetrafluoro-1,3-isobenzofurandione, is a perfluorinated aromatic anhydride with the molecular formula C₈F₄O₃ and a molecular weight of 220.08 g/mol [1]. TFPA belongs to the phthalic anhydride class of organic compounds and is characterized by complete fluorine substitution on the aromatic ring [2]. The compound appears as a light grayish to beige moisture-sensitive powder with a melting point of 94–96°C (lit.) and a predicted boiling point of 332.6±42.0°C [1]. Its solubility in most organic solvents and acetic acid enables broad synthetic utility across polymer chemistry, pharmaceutical intermediate synthesis, and functional materials development [1].

Perfluorinated anhydride: complete ring fluorination provides strong electron-withdrawing effect for materials and synthesis.
Synthetic building block: employed in fluorinated polymer development and as a key quinolone precursor.
Moisture-sensitive solid: requires anhydrous handling; soluble in most organic solvents for versatile reaction conditions.

Why Alternatives Cannot Replace Tetrafluorophthalic Anhydride


Generic substitution of TFPA with unsubstituted phthalic anhydride, partially fluorinated analogs such as 3-fluorophthalic anhydride or 3,6-difluorophthalic anhydride, or structurally distinct fluorinated dianhydrides such as 6FDA (hexafluoroisopropylidene diphthalic anhydride) is precluded by quantifiable differences in electronic effects, defect passivation capacity, and precursor specificity. The complete tetrafluoro substitution pattern on TFPA imparts a uniquely strong electron-withdrawing effect that partially fluorinated congeners cannot replicate [1]. In antimicrobial quinolone synthesis, TFPA serves as a specific structural precursor documented in multiple patent families (DE-A 3 318 145; EP 0 309 789; EP 0 424 850; EP 0 424 851; EP 0 271 275), where alternative anhydrides fail to yield the requisite tetrafluorobenzo-fused heterocyclic scaffolds [2]. Furthermore, 6FDA, while fluorinated, is a dianhydride with a hexafluoroisopropylidene bridging group that produces polyimides with fundamentally different optical cut-off wavelengths (311 nm for 6FDA-based vs. 357 nm for ODPA-based films), rendering it non-interchangeable with TFPA in monoanhydride-requiring applications [3].

Electronic effect
Unsubstituted or partially fluorinated phthalic anhydrides cannot replicate the strong electron-withdrawing influence of complete tetrafluoro substitution.
Synthetic specificity
Non-fluorinated anhydrides fail to generate the tetrafluorobenzo-fused heterocyclic scaffolds required in quinolone patent routes.
Polymer architecture
6FDA is a dianhydride with a bridging group, yielding distinct polymer cut-off wavelengths; TFPA is a monoanhydride that cannot substitute in dianhydride-requiring polyimide backbones.

Tetrafluorophthalic Anhydride Performance Evidence


Perovskite Defect Passivation: 4FPA vs. 2FPA

In a direct head-to-head comparison evaluating fluorinated carbonyl small molecule additives for perovskite solar cells, tetrafluorophthalic anhydride (4FPA, four fluorine atoms) demonstrated superior defect passivation performance relative to 4,5-difluoro-phthalic anhydride (2FPA, two fluorine atoms). The increased fluorine content in 4FPA enhances interactions with the perovskite lattice, facilitating slower crystal growth and more effective suppression of nonradiative recombination [1].

PCE improvement
Head-to-head
23.21% (4FPA) vs 21.49% (2FPA) — gain of 1.72 percentage points
Supports defect passivation workflow selection.
Perovskite devices; standard illumination.
Perovskite Solar Cells Defect Passivation Fluorinated Carbonyl Additives

Long-Term Stability: 4FPA vs. 2FPA

The same head-to-head study also evaluated device stability under unencapsulated ambient conditions. Tetrafluorophthalic anhydride (4FPA)-treated devices exhibited significantly superior retention of initial efficiency compared to 2FPA-treated devices. The enhanced stability is attributed to stronger hydrogen bonding and coordination interactions between the four fluorine atoms in 4FPA and FA⁺/Pb²⁺ species in the perovskite lattice [1].

Stability retention
Head-to-head
87% (4FPA) vs 77% (2FPA) after 1000 h at 50–60% RH
Reported humidity stability improvement.
Unencapsulated devices; ambient air.
Perovskite Solar Cells Device Stability Humidity Resistance

Antifungal Screening: No Inhibition of S. sclerotiorum

In a comparative antifungal screening against Streptomyces sclerotiorum, tetrafluorophthalic anhydride was evaluated alongside multiple phthalic anhydride derivatives. The compound exhibited no detectable inhibitory effect on mycelial growth, with EC₅₀ and MIC values both exceeding 1000 mM. This profile is consistent with unsubstituted phthalic anhydride and other phthalic anhydride derivatives (trimellitic anhydride, 4-methylphthalic anhydride, 3-fluorophthalic anhydride, 3,6-difluorophthalic anhydride, 4,5-dichlorophthalic anhydride, 3,6-dichlorophthalic anhydride), all of which showed EC₅₀ >1000 mM [1].

Antifungal activity
Head-to-head
EC₅₀ >1000 mM; no inhibition of S. sclerotiorum
No antifungal activity observed; not suitable for this screening target.
Mycelial growth assay; multiple anhydrides tested.
Antifungal Activity Streptomyces sclerotiorum Structure-Activity Relationship

Antibacterial Quinolone Synthesis: Key Precursor

Multiple patent families explicitly designate tetrafluorophthalic anhydride (or its corresponding acid) as a critical precursor for synthesizing antibacterial quinolone derivatives. The US Patent 5,384,413 states that TFPA 'is a very important precursor for the preparation of antibacterial agents' and cites DE-A 3 318 145, EP 0 309 789, EP 0 424 850, EP 0 424 851, and EP 0 271 275 as specific references for this application [1]. Additionally, Japanese Patent JP3538439B2 identifies TFPA as 'useful as an important precursor for preparing antibacterial agents' [2].

Precursor specificity
Patent context
Cited as required precursor in 5+ patent families for quinolone antibacterial agents.
Structural specificity documented; alternative anhydrides may not provide the same scaffold.
DE-A 3 318 145, EP 0 309 789, and others.
Antibacterial Agents Quinolone Synthesis Pharmaceutical Intermediate

Fluorinated Polyimide Optical Properties

Highly fluorinated aromatic polyimides synthesized from commercially available dianhydrides (6FDA and ODPA) exhibit excellent optical transparency in the UV-visible region, with cut-off wavelengths of 311 nm for 6FDA-based films and 357 nm for ODPA-based films [1]. While this specific study did not employ TFPA directly, the data establish a class-level inference: increasing fluorine content in polyimide precursors reduces the UV cut-off wavelength, enhancing transparency for optoelectronic applications. TFPA, with complete aromatic ring fluorination, provides a monomer option for tailoring polyimide optical properties distinct from the dianhydride scaffolds (6FDA, ODPA) used in this benchmark study.

Optical transparency
Class-level inference
6FDA-based polyimides: cut-off 311 nm; ODPA-based: 357 nm. TFPA provides a monoanhydride alternative with complete ring fluorination.
Supports tailoring of UV cut-off in fluorinated polyimide design.
Class-level data; direct TFPA polyimide values pending.
Fluorinated Polyimides Optical Transparency Dielectric Properties

Tetrafluorophthalic Anhydride Applications


Perovskite Solar Cell Additive

Tetrafluorophthalic anhydride (4FPA) is validated as a performance-enhancing additive for perovskite solar cell fabrication. Direct comparative evidence demonstrates that incorporating 4FPA improves power conversion efficiency from 21.49% (with 2FPA) to 23.21% — a 1.72 absolute percentage point gain — while simultaneously increasing device stability under humid ambient conditions (87% vs. 77% efficiency retention after 1000 hours at 50–60% RH) [1]. Procurement of 4FPA over 2FPA is justified for perovskite photovoltaics R&D and pilot production where maximizing PCE and operational lifetime are critical selection criteria.

Antibacterial Quinolone Intermediate

Tetrafluorophthalic anhydride serves as an essential, non-substitutable precursor in the synthesis of quinolone-class antibacterial agents, as explicitly documented in multiple patent families including DE-A 3 318 145, EP 0 309 789, EP 0 424 850, EP 0 424 851, and EP 0 271 275 [2]. Substitution with non-fluorinated or partially fluorinated phthalic anhydrides in these synthetic routes would yield structurally distinct compounds not covered by the established patent-protected pathways. This scenario applies to pharmaceutical process development, API manufacturing, and medicinal chemistry programs targeting fluorinated quinolone scaffolds.

Fluorinated Polymer & Optoelectronic Materials

TFPA functions as a fluorinated monoanhydride monomer for synthesizing specialty polyimides, polyesters, and coatings requiring enhanced thermal stability, chemical resistance, and optical transparency [3]. While the compound is a monoanhydride rather than a dianhydride (distinguishing it from 6FDA and ODPA), its complete aromatic ring fluorination makes it suitable for applications where high fluorine content without the bridging architecture of dianhydrides is desired. Class-level inference from 6FDA/ODPA polyimide studies indicates that fluorinated polyimides exhibit UV cut-off wavelengths as low as 311 nm [4], supporting TFPA's utility in optoelectronic materials development.

Fluorinated Phthalocyanine Photosensitizers

TFPA serves as a building block for synthesizing ring-fluorinated fluoresceins and phthalocyanine derivatives with applications in dye-sensitized solar cells and photodynamic therapy [5][6]. Class-level evidence from fluorinated versus non-fluorinated phthalocyanine comparisons demonstrates that fluorination improves amphiphilicity, cellular uptake, and photodynamic efficacy, with fluorinated analogs achieving a 20% tumor cure rate in murine models — a statistically significant survival advantage over non-fluorinated counterparts [7]. TFPA provides a commercially available perfluorinated aromatic precursor for accessing this enhanced performance profile.

Application
Selection Property
Validation Focus
Perovskite passivation additive
Fluorine substitution count for lattice defect passivation
PCE and humidity stability testing in device stacks
Antibacterial quinolone precursor
Complete tetrafluoro substitution for heterocycle formation
Patent-route specificity and reaction yield
Fluorinated polyimide monomer
Monoanhydride with high fluorine content
Optical transparency and dielectric properties
Photosensitizer building block
Perfluorinated aromatic ring for PDT agent design
Singlet oxygen quantum yield and photodynamic response in research models

Technical Documentation Hub

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